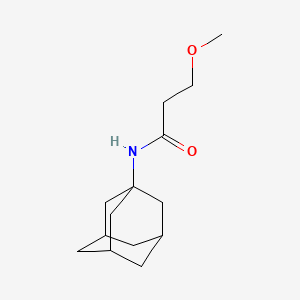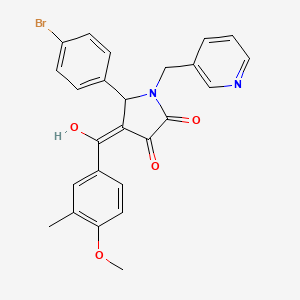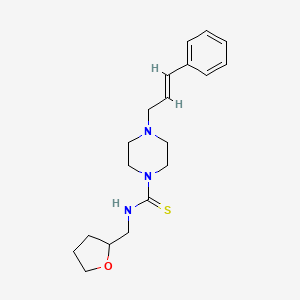![molecular formula C19H18N2O B5294018 1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5294018.png)
1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This involves the activation of caspase enzymes, which ultimately leads to cell death. Furthermore, it has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
In neurodegenerative diseases, this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It has also been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
In neurodegenerative diseases, this compound reduces oxidative stress and inflammation in the brain. It has also been found to improve cognitive function and increase the expression of BDNF.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole in lab experiments is its potential applications in cancer treatment and neurodegenerative diseases. Furthermore, it has been found to be effective against drug-resistant cancer cells.
One of the limitations of using this compound in lab experiments is its low yield in the synthesis method. Furthermore, its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.
Orientations Futures
There are several future directions for research on 1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole. One area of research is to optimize the synthesis method to increase the yield of this compound. Furthermore, more research is needed to fully understand its mechanism of action, which will help in optimizing its use in scientific research.
Another area of research is to investigate its potential applications in other diseases such as cardiovascular diseases and diabetes. Furthermore, more research is needed to investigate its safety and toxicity profiles, which will help in determining its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that exhibits potential applications in scientific research. Its potential applications in cancer treatment and neurodegenerative diseases make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its use in scientific research.
Méthodes De Synthèse
The synthesis of 1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole involves the condensation of 2-methoxyphenylacetonitrile and allylamine in the presence of a base such as potassium carbonate. The resulting product is then cyclized to form the benzimidazole ring using a Lewis acid catalyst such as aluminum chloride. The yield of this synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
1-Allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole has shown potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, it has been found to be effective against drug-resistant cancer cells.
Another area of research is in the field of neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-3-14-21-17-10-6-5-9-16(17)20-19(21)13-12-15-8-4-7-11-18(15)22-2/h3-13H,1,14H2,2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHQAKGKIATDIU-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenoxy)-N-{(1S*,2R*)-2-[(1-ethyl-4-piperidinyl)amino]cyclobutyl}acetamide](/img/structure/B5293937.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5293938.png)
![methyl 3-[(4-fluorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5293939.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5293942.png)
![2-[2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]cyclopentanone](/img/structure/B5293944.png)
![N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5293951.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5293963.png)


![6-({(2S,5R)-5-[(4-acetylpiperazin-1-yl)methyl]tetrahydrofuran-2-yl}methyl)pyridine-2-carbonitrile](/img/structure/B5293981.png)
![[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5293999.png)
![4-amino-2-(2-hydroxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5294003.png)

